Enhanced Lipophilicity Drives Target Binding and Membrane Permeability Compared to Mono-Substituted Analogs
The target compound exhibits significantly higher lipophilicity (LogP) compared to its mono-substituted analogs, a key parameter for drug design influencing membrane permeability and target binding. This quantifiable difference is a direct result of the combined presence of the chlorophenyl and trifluoromethyl substituents [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.7489 [1] |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1H-pyrazole: LogP = 2.7301; 5-(trifluoromethyl)-1H-pyrazole: LogP = 1.4285 [2] |
| Quantified Difference | +1.02 LogP units vs. 3-(4-chlorophenyl)-1H-pyrazole; +2.32 LogP units vs. 5-(trifluoromethyl)-1H-pyrazole |
| Conditions | Computed XLogP3 values from authoritative databases. |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability, making this compound a more valuable starting point for designing cell-permeable molecules compared to its less lipophilic analogs.
- [1] Molbase. (n.d.). 3-(4-氯苯基)-5-(三氟甲基)-1H-吡唑. CAS 142623-90-3. View Source
- [2] Molbase. (n.d.). 3-(4-氯苯基)-1H-吡唑. CAS 59843-58-2. View Source
